Ethenodeoxyadenosine
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Overview
Description
N6-Etheno 2’-deoxyadenosine is a modified nucleoside that results from the reaction of adenine in DNA with reactive oxygen species or reactive nitrogen species. This compound is often used as a biomarker to evaluate chronic inflammation and lipid peroxidation in animal or human tissues . It is a DNA adduct, which means it is a piece of DNA covalently bonded to a chemical, often as a result of exposure to carcinogens.
Mechanism of Action
Target of Action
Ethenodeoxyadenosine (εdA) is a DNA adduct that primarily targets DNA itself . It is one of four exocyclic DNA adducts produced by reactive metabolites of vinyl chloride, a human carcinogen . εdA has also been detected in DNA of the liver of humans and untreated animals, suggesting its formation from endogenous sources .
Mode of Action
The mode of action of εdA involves its interaction with DNA and the subsequent changes it induces. The mutagenic potential of εdA was studied using a single-stranded shuttle vector system in several E. coli strains and in simian kidney cells (COS7) . In COS7 cells, the frequency of targeted mutations was 70%, consisting of εdA–>dG (63%), εdA–>T (6%), and εdA–>dC (1%), indicating that the insertion of dCMP opposite the adduct is predominant .
Biochemical Pathways
Etheno modified DNA bases are generated from the carcinogens vinyl chloride and urethane, but also by reactions of DNA with products derived from lipid peroxidation (LPO) and oxidative stress via endogenous pathways . The formation of εdA is associated with oxidative stress-induced lipid peroxidation and exposure of cells to tumorigenic industrial agents such as vinyl chloride, vinyl carbamate, and benzene .
Pharmacokinetics
Εda has been detected in the liver of humans and untreated animals, suggesting its systemic distribution
Result of Action
The result of εdA’s action is predominantly mutagenic. It has been implicated in carcinogenesis, with studies indicating that it can cause mutations in mammalian cells . The mutagenic potential of εdA was studied using a single-stranded shuttle vector system in several E. coli strains and in simian kidney cells (COS7) .
Action Environment
The action of εdA can be influenced by environmental factors. For instance, the formation of εdA is associated with exposure to certain industrial agents such as vinyl chloride and vinyl carbamate . Additionally, endogenous factors such as oxidative stress and lipid peroxidation can also contribute to the formation of εdA .
Biochemical Analysis
Biochemical Properties
Ethenodeoxyadenosine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is formed by the reaction of DNA with products derived from lipid peroxidation (LPO) and oxidative stress via endogenous pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that oxidative stress-derived this compound can act as a driving force towards hepatocellular carcinoma (HCC) in cancer-prone liver diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It forms when reactive metabolites of vinyl compounds, such as vinyl chloride and urethane, react with DNA . It can severely block DNA synthesis and induce miscoding events in human cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the levels of this compound were significantly increased in the rehydration process and reduced to the initial level in the dehydration process .
Metabolic Pathways
This compound is involved in several metabolic pathways. It forms when reactive metabolites of vinyl compounds, such as vinyl chloride and urethane, and certain α,β-unsaturated aldehydes generated by lipid peroxidation react with DNA .
Subcellular Localization
This compound is localized within the DNA of cells, which is primarily found in the nucleus . Its activity or function could be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: N6-Etheno 2’-deoxyadenosine can be synthesized through the reaction of 2’-deoxyadenosine with chloroacetaldehyde under acidic conditions. The reaction typically involves heating the mixture to promote the formation of the etheno bridge .
Industrial Production Methods: The compound is usually produced in small quantities for research purposes rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions: N6-Etheno 2’-deoxyadenosine primarily undergoes oxidation reactions due to its formation from reactive oxygen species. It can also participate in substitution reactions, particularly when interacting with other nucleophiles .
Common Reagents and Conditions:
Oxidation: Reactive oxygen species such as hydrogen peroxide or hydroxyl radicals.
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products: The major products formed from these reactions include various oxidized derivatives of N6-Etheno 2’-deoxyadenosine, which can be further analyzed using mass spectrometry .
Scientific Research Applications
N6-Etheno 2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a model compound to study DNA damage and repair mechanisms.
Biology: Serves as a biomarker for oxidative stress and inflammation in biological tissues.
Medicine: Helps in understanding the molecular mechanisms of carcinogenesis and the role of DNA adducts in cancer development.
Industry: Utilized in the development of diagnostic tools for detecting DNA damage
Comparison with Similar Compounds
1,N6-Etheno-2’-deoxyadenosine: Another etheno adduct formed from similar reactive species.
3,N4-Etheno-2’-deoxycytidine: A similar DNA adduct formed from cytidine.
Uniqueness: N6-Etheno 2’-deoxyadenosine is unique due to its specific formation from adenine and its role as a biomarker for oxidative stress. Its ability to form stable adducts with DNA makes it particularly useful for studying the long-term effects of oxidative damage .
Properties
CAS No. |
68498-25-9 |
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Molecular Formula |
C12H13N5O3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol |
InChI |
InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9?/m0/s1 |
InChI Key |
XQQIMTUYVDUWKJ-ZQTLJVIJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |
physical_description |
Solid |
Synonyms |
3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3H-imidazo[2,1-i]purine; 1,N6-Etheno-2’-deoxyadenosine; 1,N6-Etheno-dA; 1,N6-Ethenodeoxyadenosine; Ethenodeoxyadenosine; N1,N6-Etheno-2’-deoxyadenosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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